molecular formula C20H13FN2O B2391222 4-(4-Fluorophenoxy)-2-phenylquinazoline CAS No. 866155-24-0

4-(4-Fluorophenoxy)-2-phenylquinazoline

Cat. No. B2391222
CAS RN: 866155-24-0
M. Wt: 316.335
InChI Key: JNPWUSIIOFTRAD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-phenylquinazoline, also known as FPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FPQ is a member of the quinazoline family, which is a class of organic compounds that has been studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-phenylquinazoline is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Fluorophenoxy)-2-phenylquinazoline in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for the study of 4-(4-Fluorophenoxy)-2-phenylquinazoline. One area of research is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-Fluorophenoxy)-2-phenylquinazoline involves the reaction of 4-fluorophenol with 2-phenylquinazoline in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(4-Fluorophenoxy)-2-phenylquinazoline has been studied for its potential applications in various scientific fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-(4-fluorophenoxy)-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWUSIIOFTRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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